molecular formula C20H16N4O3S B2396751 (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile CAS No. 476676-79-6

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile

Cat. No.: B2396751
CAS No.: 476676-79-6
M. Wt: 392.43
InChI Key: GVAHBKISJNYHDZ-NTCAYCPXSA-N
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Description

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 366.44 g/mol

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry, along with an ethoxyphenyl and nitrophenyl moiety that may enhance its biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa1.53.0

These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like norfloxacin .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (breast cancer)10Induction of apoptosis via ROS signaling
A549 (lung cancer)15Inhibition of cell proliferation
HeLa (cervical cancer)12Activation of p38 MAPK pathway

The mechanism underlying its antitumor activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis .

Case Studies

  • In Vitro Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
  • Anticancer Efficacy in Cell Lines : Another investigation focused on the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis rates compared to controls, highlighting its potential as an effective anticancer agent .

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-2-27-18-8-6-14(7-9-18)19-13-28-20(23-19)15(11-21)12-22-16-4-3-5-17(10-16)24(25)26/h3-10,12-13,22H,2H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAHBKISJNYHDZ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.